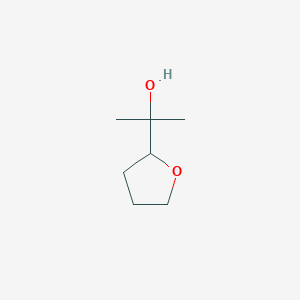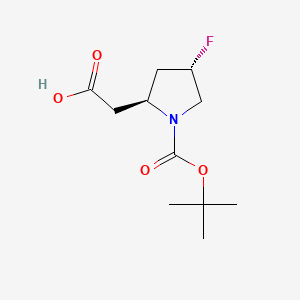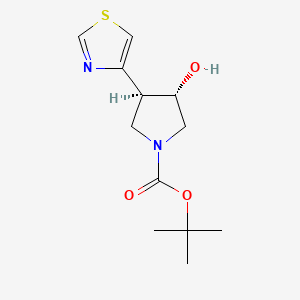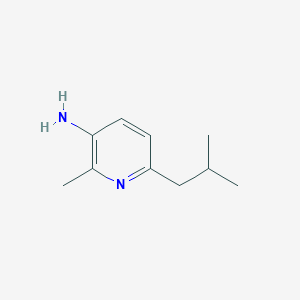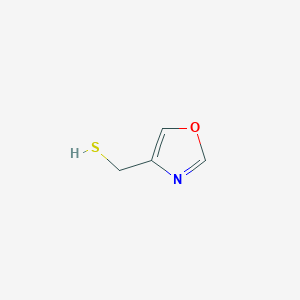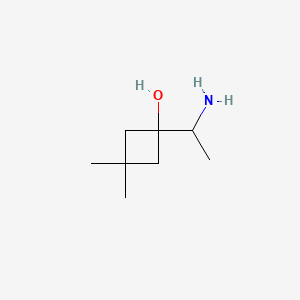![molecular formula C10H18O2 B13627847 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentyl ring attached to a cyclobutanol moiety, with a hydroxymethyl group attached to the cyclopentyl ring. The molecular formula of this compound is C10H18O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with cyclobutanone, followed by the reduction of the resulting intermediate with sodium borohydride. The reaction conditions typically include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and cyclobutanone derivatives.
Reduction: Formation of cyclopentanol and cyclobutanol derivatives.
Substitution: Formation of halogenated cyclopentyl and cyclobutyl compounds.
Aplicaciones Científicas De Investigación
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group.
Cyclopentylmethanol: A compound with a cyclopentyl ring and a hydroxymethyl group.
Uniqueness
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-[1-(hydroxymethyl)cyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H18O2/c11-8-9(4-1-2-5-9)10(12)6-3-7-10/h11-12H,1-8H2 |
Clave InChI |
DOSWQWMXGBAROE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2(CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



